Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate
Overview
Description
Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate is a useful research compound. Its molecular formula is C15H11F3O3 and its molecular weight is 296.245. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate and related compounds are pivotal in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives serve as essential synthetic building blocks for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials due to their desirable pharmacological and biological properties. The process involves a user-friendly protocol employing Togni reagent II for facile synthesis, overcoming the limitations of conventional methods that suffer from poor substrate scope and the need for hazardous reagents (Feng & Ngai, 2016).
Protoporphyrinogen IX Oxidase Inhibitors
Structural analysis of this compound derivatives has highlighted their application as protoporphyrinogen IX oxidase inhibitors. These compounds, with their distinct dihedral angles and molecular linkages, exhibit potential for developing new herbicides. The crystallographic study provides insights into their interaction mechanisms, which are crucial for designing more effective agrochemicals (Li et al., 2005).
Novel Liquid Crystal Polymers
This compound is also integral in creating novel liquid crystal polymers. These polymers are designed for advanced applications in displays and optical devices. The manipulation of the compound's structure allows for the development of materials with specific liquid crystalline properties, such as nematic phases, which are vital for the next generation of electronic and photonic devices (Muhammad, Siddiqi, & Hameed, 2020).
Catalytic Oxidative Cleavage of Lignin
Research into the catalytic oxidative cleavage of lignin models using covalent triazine frameworks (CTFs) has revealed the potential of this compound derivatives in lignin depolymerization. This approach aims to convert lignin, a major component of plant biomass, into valuable chemicals such as phenol, benzoic acid, and methyl benzoate. The findings suggest a sustainable method for biomass utilization, with significant implications for the chemical industry and environmental sustainability (Zhao et al., 2018).
Safety and Hazards
“Methyl 4-(4-(trifluoromethyl)phenoxy)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a combustible liquid, skin irritant, eye irritant, and may cause respiratory irritation . The safety data sheet recommends wearing protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethyl)phenoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-20-14(19)10-2-6-12(7-3-10)21-13-8-4-11(5-9-13)15(16,17)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDERSOROQBFJIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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